molecular formula C23H30N2O5 B2787119 3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide CAS No. 2418642-35-8

3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide

Cat. No. B2787119
CAS RN: 2418642-35-8
M. Wt: 414.502
InChI Key: SDKAZASUIFCHEO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. TMA-2 is a derivative of mescaline and was first synthesized in the 1960s. In recent years, TMA-2 has gained popularity among researchers due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which can lead to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions.

Advantages and Limitations for Lab Experiments

3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound is a controlled substance and requires special permits and licenses to handle and use. It also has potential safety risks and should be handled with care.

Future Directions

There are several future directions for research on 3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Another area of research is its effects on the brain and how it can be used to better understand the mechanisms of perception and cognition. Additionally, there is interest in developing new derivatives of this compound with improved therapeutic properties and fewer side effects.
In conclusion, this compound is a unique and interesting compound that has potential applications in scientific research and medicine. While it has some limitations and safety risks, it is a valuable tool for studying the central nervous system and understanding the mechanisms of perception and cognition. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This compound is then reduced to 1-(3,4,5-trimethoxyphenyl)-2-nitropropane using a reducing agent such as sodium borohydride. The resulting compound is then reacted with 2-methylaziridine to form this compound.

Scientific Research Applications

3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive effects similar to other psychedelic drugs such as LSD and psilocybin. This compound has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-15(2)12-25-13-18(25)14-30-19-8-6-17(7-9-19)24-23(26)16-10-20(27-3)22(29-5)21(11-16)28-4/h6-11,15,18H,12-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKAZASUIFCHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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